Product packaging for 2-Ethyl-2,4-dimethyl-1,3-dioxolane(Cat. No.:CAS No. 2916-28-1)

2-Ethyl-2,4-dimethyl-1,3-dioxolane

Cat. No.: B13427642
CAS No.: 2916-28-1
M. Wt: 130.18 g/mol
InChI Key: MMEAMWZNWXLIIZ-UHFFFAOYSA-N
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Description

2-Ethyl-2,4-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B13427642 2-Ethyl-2,4-dimethyl-1,3-dioxolane CAS No. 2916-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2916-28-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-4-7(3)8-5-6(2)9-7/h6H,4-5H2,1-3H3

InChI Key

MMEAMWZNWXLIIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)C)C

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Classical Ketalization Reactions

The traditional and most common method for synthesizing 2-Ethyl-2,4-dimethyl-1,3-dioxolane is through the direct acid-catalyzed reaction of 2-butanone (B6335102) with 1,2-propanediol. This reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired ketal.

Acid-Catalyzed Condensation Approaches

The cornerstone of this compound synthesis is the acid-catalyzed condensation of 2-butanone and 1,2-propanediol. This reaction, a classic example of ketal formation, involves the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst, which enhances its electrophilicity. The diol, 1,2-propanediol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent intramolecular cyclization and elimination of a water molecule yield the 1,3-dioxolane (B20135) ring.

A variety of Brønsted and Lewis acids can be utilized to catalyze this reaction. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). organic-chemistry.orgnih.gov Lewis acids such as zirconium tetrachloride (ZrCl₄) and erbium triflate (Er(OTf)₃) have also proven to be effective catalysts for the formation of 1,3-dioxolanes under mild conditions. organic-chemistry.org The choice of catalyst can significantly influence the reaction rate and yield. For instance, solid acid catalysts like sulfonated cation exchangers (e.g., FIBAN K-1) have been used for the synthesis of similar substituted 1,3-dioxolanes. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled. Since ketalization is a reversible reaction, the removal of water is crucial to drive the equilibrium towards the product side. organic-chemistry.org This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents such as anhydrous magnesium sulfate. organic-chemistry.orgtandfonline.com

The stoichiometry of the reactants also plays a vital role. Using an excess of one reactant, typically the less expensive one, can shift the equilibrium to favor product formation. Temperature and reaction time are also critical parameters that need to be optimized. For example, in the synthesis of related dioxolanes, reactions are often carried out at reflux temperature to facilitate the removal of water. organic-chemistry.orgtandfonline.com A study on the synthesis of 2,2,4-trimethyl-1,3-dioxolane (B74433) from 1,2-propanediol and acetone (B3395972) highlighted that nearly quantitative yields could be achieved by optimizing temperature, pressure, and acid catalyst concentration. nih.gov

The choice of catalyst and its concentration are also key to optimizing the reaction. While strong acids can effectively catalyze the reaction, they can also lead to side reactions. Weaker acid catalysts, such as tartaric acid, have been used to improve yields in the synthesis of related hydroxy-ketals by minimizing acid-catalyzed dehydration. tandfonline.com

Table 1: Influence of Catalyst on Diastereoselectivity in a Model Dioxolane Synthesis nih.gov

CatalystDiastereomeric Ratio (Product 1:Product 2)
Amberlyst-152.2:1
p-Toluene Sulfonic Acid (TsOH)1.5:1
(+)-Camphorsulfonic Acid (CSA)1.8:1
Trifluoromethanesulfonic Acid (CF₃SO₃H)1:1
Phosphoric Acid (H₃PO₄)1.2:1
Hydrochloric Acid (HCl)1.3:1
Trifluoroacetic Acid (TFA)14:1
Dimethylphosphinic Acid14:1

This table illustrates how different acid catalysts can influence the diastereoselectivity in a representative acetalization/Michael cascade reaction for the synthesis of 1,3-dioxolanes. nih.gov

Exploration of Various Reactant Feedstocks

The primary feedstocks for the synthesis of this compound are 2-butanone and 1,2-propanediol. However, the general principles of ketalization allow for the exploration of alternative feedstocks to produce this or structurally related dioxolanes.

For instance, instead of 2-butanone, other ketones could be used to synthesize different 2,2-disubstituted-4-methyl-1,3-dioxolanes. Similarly, while 1,2-propanediol is required for the "4-methyl" substitution, other 1,2-diols could be employed to create a variety of 4- and 5-substituted dioxolanes. organic-chemistry.orgwikipedia.org

Renewable feedstocks are of increasing interest. nih.govmdpi.com 1,2-Propanediol can be produced from renewable resources such as glycerol, a byproduct of biodiesel production. nih.gov 2,3-Butanediol, another renewable diol, can be used to synthesize related compounds like 2-ethyl-2,4,5-trimethyl-1,3-dioxolane. nih.gov The use of such bio-based feedstocks aligns with the principles of green chemistry.

Advanced Synthetic Strategies

Beyond classical methods, advanced synthetic strategies are being developed to improve the efficiency, selectivity, and environmental footprint of this compound synthesis.

Chemo- and Regioselective Synthetic Routes

The synthesis of this compound from 2-butanone and 1,2-propanediol inherently involves regioselectivity due to the unsymmetrical nature of the diol. The reaction can result in two constitutional isomers: this compound and 2-Ethyl-2,5-dimethyl-1,3-dioxolane, although the former is generally the major product. The reaction of 1,2-propanediol with an aldehyde or ketone typically yields a mixture of 4-substituted and 4,5-disubstituted 1,3-dioxolanes.

Achieving high chemo- and regioselectivity is a key goal in modern organic synthesis. researchgate.net For the synthesis of complex molecules containing the 1,3-dioxolane moiety, stereoselective methods are often employed. For example, stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. nih.gov While not directly applied to the synthesis of this compound, such methods demonstrate the potential for highly controlled syntheses of substituted dioxolanes.

In the context of the target molecule, controlling the reaction conditions, such as the choice of catalyst and temperature, can influence the ratio of diastereomers (cis and trans isomers with respect to the substituents at positions 2 and 4). nih.gov

Green Chemistry Principles in 2-Ethyl-2,4-dimethyl-1-3-dioxolane Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. yedarnd.cominnoget.com Key areas of focus include the use of greener solvents, alternative catalysts, and renewable feedstocks.

Solvents: Traditional solvents like toluene, while effective for azeotropic water removal, are volatile organic compounds (VOCs) with associated health and environmental concerns. nih.gov Greener solvent alternatives are being explored for organic reactions, including water, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mrforum.comnih.govacs.orgnih.gov Solvent-free conditions, where the reaction is run neat with the reactants, represent an even greener approach. ijsdr.org Microwave-assisted synthesis, often under solvent-free conditions, can significantly reduce reaction times and energy consumption. ijsdr.orgscielo.br

Catalysts: The use of solid acid catalysts is a key green chemistry strategy. These catalysts, such as zeolites and ion-exchange resins, are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, minimizing waste. google.commdpi.comresearchgate.net For example, a hydrophilic silica-sulfuric acid catalyst (SiO₂-SO₃H) has been shown to be highly efficient for ketalization reactions under microwave irradiation. scielo.br

Feedstocks: As mentioned previously, the use of renewable feedstocks like bio-derived 1,2-propanediol is a significant step towards a more sustainable synthesis of this compound. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Ketalization

FeatureConventional MethodGreen Alternative
Catalyst Homogeneous mineral acids (e.g., H₂SO₄, HCl)Heterogeneous solid acids (e.g., zeolites, resins), recyclable catalysts
Solvent Volatile organic compounds (e.g., toluene, benzene)Green solvents (e.g., water, 2-MeTHF), solvent-free conditions
Energy Conventional heating (reflux)Microwave irradiation, lower temperatures
Feedstocks Petroleum-basedBio-based, renewable
Byproducts Acidic waste, solvent wasteMinimized waste, recyclable components

This table provides a generalized comparison of traditional and greener approaches to ketalization reactions, applicable to the synthesis of this compound.

Diastereoselective and Enantioselective Synthesis

The creation of this compound with specific stereochemistry necessitates the use of diastereoselective and enantioselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one stereoisomer over others.

Control over cis/trans Isomer Formation of this compound

The formation of this compound from the reaction of 1,2-propanediol and 2-butanone can result in a mixture of cis and trans diastereomers. The spatial arrangement of the ethyl and methyl groups at the C2 and C4 positions of the dioxolane ring determines the isomer. The control of this cis/trans isomer ratio is a key aspect of its synthesis.

The ratio of cis to trans isomers can be influenced by the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.

Kinetic control , typically favored at lower temperatures, results in the faster-forming product, which may not be the most stable.

Thermodynamic control , favored at higher temperatures and longer reaction times, allows for equilibration to the most stable isomer.

In the synthesis of related dioxolanes, the trans isomer is often found to be the thermodynamically more stable product due to reduced steric hindrance between the substituents on the dioxolane ring. For instance, studies on the isomerization of similar 2,5-disubstituted 1,3-dioxanes have shown a preference for the trans isomer at equilibrium.

The separation and analysis of the cis and trans isomers of this compound are typically achieved using gas chromatography (GC). Specific GC columns and conditions can be optimized to resolve the two diastereomers, allowing for the determination of the isomer ratio in a given synthetic batch. This analytical separation is crucial for quality control and for studying the effectiveness of different methods aimed at controlling isomer formation. For example, a study on the taste and odor properties of 2-ethyl-4-methyl-1,3-dioxolane (B3021168), a closely related compound, involved its synthesis and purification to greater than 99% purity, implying successful separation of its isomers for sensory analysis. researchgate.net

Table 1: Factors Influencing cis/trans Isomer Ratio in Dioxolane Synthesis

FactorInfluence on Isomer RatioPrinciple
Temperature Lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product.Kinetic vs. Thermodynamic Control
Reaction Time Longer reaction times can allow for equilibration to the more stable thermodynamic isomer.Thermodynamic Control
Catalyst The choice of acid catalyst can influence the rate of formation of each isomer and the rate of equilibration between them.Catalysis

Chiral Catalyst Development for Enantiomeric Purity

Achieving high enantiomeric purity in this compound requires the use of chiral catalysts or chiral auxiliaries. Since the starting materials, 1,2-propanediol and 2-butanone, are prochiral or can be used as racemates, an asymmetric synthesis is necessary to introduce chirality in a controlled manner.

One established strategy for the enantioselective synthesis of chiral 1,3-dioxolanes involves the reaction of a prochiral ketone with a chiral diol. In the case of this compound, this would involve using an enantiomerically pure form of 1,2-propanediol.

Another, more sophisticated, approach is the use of chiral catalysts to directly influence the formation of a specific enantiomer from prochiral starting materials. Research in the broader field of asymmetric dioxolane synthesis has explored various catalytic systems. For instance, chiral Brønsted acids and chiral metal complexes have been shown to be effective in catalyzing the enantioselective acetalization of aldehydes and ketones.

While specific research on chiral catalysts developed exclusively for this compound is not extensively documented in publicly available literature, the principles from related systems can be applied. For example, chiral 1,3,2-dioxaborolanes derived from natural products have been successfully used for the asymmetric reduction of prochiral ketones, demonstrating the potential of chiral boron-based catalysts in stereoselective transformations involving carbonyl compounds. acgpubs.orgresearchgate.net Similarly, rhodium-catalyzed asymmetric three-component reactions have been developed to access chiral 1,3-dioxoles with high enantioselectivity, which can subsequently be hydrogenated to chiral 1,3-dioxolanes. nih.gov

The development of a dedicated chiral catalyst for the enantioselective synthesis of this compound would likely involve the screening of various chiral ligands and metal precursors to identify a system that provides high yield and high enantiomeric excess (ee).

Table 2: Potential Chiral Catalysts for Enantioselective Dioxolane Synthesis

Catalyst TypeExamplePotential Application
Chiral Brønsted Acids Chiral Phosphoric AcidsCatalyzing the enantioselective reaction of 1,2-propanediol and 2-butanone.
Chiral Lewis Acids Chiral Boron-based CatalystsActivating the ketone for enantioselective attack by the diol. acgpubs.orgresearchgate.net
Chiral Metal Complexes Rhodium or Iridium Complexes with Chiral LigandsCatalyzing asymmetric acetalization or related transformations leading to the dioxolane ring. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Ring Stability and Hydrolytic Behavior

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which makes it generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. researchgate.netorganic-chemistry.org This characteristic is fundamental to its use as a protecting group for carbonyl compounds in organic synthesis. organic-chemistry.orgwikipedia.org

Kinetics and Thermodynamics of Acid-Catalyzed Hydrolysis

The hydrolysis of 2-Ethyl-2,4-dimethyl-1,3-dioxolane is a reversible reaction that results in the formation of 3-pentanone (B124093) and propane-1,2-diol. This process requires an acid catalyst to proceed at a significant rate. organicchemistrytutor.commasterorganicchemistry.com The general mechanism for the acid-catalyzed hydrolysis of acetals can proceed through two primary pathways, the A-1 and A-2 mechanisms. osti.gov

The A-1 mechanism is a two-step process. It begins with the rapid and reversible protonation of one of the ring oxygen atoms by a hydronium ion (H₃O⁺). libretexts.org This is followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. libretexts.org This carbocation is then rapidly attacked by a water molecule. Subsequent deprotonation yields the hemiacetal, which undergoes further rapid hydrolysis to the final ketone and diol products. masterorganicchemistry.com

The A-2 mechanism, in contrast, is a concerted process where the proton transfer and the nucleophilic attack by water occur simultaneously in the rate-determining step. osti.gov Kinetic studies on acetal hydrolysis, including analyses of entropy of activation and solvent isotope effects, can distinguish between these pathways. For many simple acetals, the A-1 mechanism is predominant. osti.gov

Influence of Substituents on Dioxolane Ring Opening

Substituents on the dioxolane ring exert significant steric and electronic effects that influence the rate and regioselectivity of acid-catalyzed ring opening.

Substituents at C2: The ethyl and methyl groups at the C2 position of this compound are electron-donating. These alkyl groups help to stabilize the positive charge of the intermediate oxocarbenium ion formed during A-1 type hydrolysis, thereby influencing the reaction rate. Steric hindrance from these groups can also affect the approach of the acid catalyst and the water nucleophile.

Substituents at C4: The methyl group at the C4 position also influences the stability of the ring and the hydrolysis kinetics. In unsymmetrical dioxolanes, the position of initial protonation and subsequent C-O bond cleavage can be affected by the substitution pattern. Cleavage generally occurs to form the most stable carbocation intermediate. cdnsciencepub.com

Studies on related substituted dioxanes and dioxolanes show that both the nature and the position of substituents dictate the stability and reaction pathways. cdnsciencepub.comnih.gov For instance, in reductive cleavage reactions, which also proceed via oxocarbenium ions, substituents guide where the ring opens. cdnsciencepub.com

Investigation of Nucleophilic Ring Scission Reactions

While generally stable to bases and nucleophiles, the 1,3-dioxolane ring can undergo scission upon attack by strong nucleophiles, particularly when the ring is activated. organic-chemistry.org The reaction of 1,3-dioxolanes with nucleophiles typically requires conditions that facilitate the opening of the ring, as direct nucleophilic attack on a ring carbon is generally unfavorable.

One major class of nucleophilic ring scission reactions is reductive cleavage. In these reactions, hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) act as the nucleophile. cdnsciencepub.comcdnsciencepub.com The reaction is often facilitated by a Lewis acid, which coordinates to one of the ring oxygens, making the adjacent carbon more electrophilic and promoting nucleophilic attack by the hydride. This results in the opening of the ring to form a hydroxy ether. cdnsciencepub.com The regioselectivity of this cleavage is influenced by the substituents on the ring, with the cleavage typically occurring to produce the more stable intermediate carbocation. cdnsciencepub.com

Reactions at the Dioxolane Ring System

Beyond hydrolysis, the dioxolane ring can participate in oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation Pathways and Mechanisms

The acetal carbon (C2) of this compound is at the same oxidation level as a carbonyl carbon and can be oxidized, typically yielding an ester. Several reagents and systems can accomplish this transformation. organic-chemistry.org

Ozone: Ozonolysis can cleave the C2-H bond of an acetal, leading to the formation of a hydroxy ester. cdnsciencepub.com The proposed mechanism involves the insertion of ozone into the C-H bond to form a hydrotrioxide intermediate, which then decomposes to the product. cdnsciencepub.com

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize acetals to their corresponding esters in excellent yields. koreascience.kr

Oxone®: Potassium hydrogen persulfate (commercially known as Oxone®), supported on wet alumina, is an effective reagent for the oxidation of 1,3-dioxolanes to hydroxy esters. thieme-connect.com The mechanism is thought to involve the insertion of the oxidant into the C-H bond at C2, forming an unstable intermediate that decomposes to the ester. thieme-connect.com

Catalytic Aerobic Oxidation: A system using N-hydroxyphthalimide (NHPI) and a cobalt(II) salt as catalysts can efficiently oxidize acetals to esters using molecular oxygen as the terminal oxidant under mild conditions. organic-chemistry.org The mechanism involves the generation of a phthalimide (B116566) N-oxyl (PINO) radical, which abstracts a hydrogen atom from the C2 position of the dioxolane. organic-chemistry.org

The general outcome of these oxidation reactions is the cleavage of the C-O bonds within the ring and the formation of a 2-hydroxypropyl 3-pentanoate ester from this compound.

Reduction Processes and Derivatization

The reductive cleavage of this compound offers a pathway to synthesize mono-etherified diols. This transformation is typically achieved with powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong reducing agent capable of reducing acetals to ethers. libretexts.orgharvard.eduadichemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion on one of the ring carbons, usually facilitated by coordination of the aluminum to a ring oxygen. This leads to the irreversible cleavage of a C-O bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the final hydroxy ether product. libretexts.orgchemistrysteps.com

Borane (BH₃): Borane in tetrahydrofuran (B95107) (THF) is also an effective reagent for the reductive cleavage of cyclic acetals under mild conditions. cdnsciencepub.comcdnsciencepub.com The mechanism is believed to be similar to that of the LiAlH₄-AlCl₃ system, proceeding through an oxocarbenium ion intermediate after Lewis acid-base interaction between the borane and a ring oxygen. cdnsciencepub.com

The regioselectivity of the ring opening is dictated by the stability of the potential carbocationic intermediates. For this compound, cleavage can occur at either the O1-C2 bond or the O3-C2 bond, leading to different isomeric hydroxy ether products. The substitution pattern on the ring will favor the pathway that proceeds through the most stabilized intermediate. cdnsciencepub.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Dioxolane Moiety

The 1,3-dioxolane ring of this compound is generally robust and does not readily undergo classical electrophilic or nucleophilic substitution reactions on its carbon backbone. The electron-donating nature of the two oxygen atoms tends to activate the C2 position towards electrophilic attack, but this typically leads to ring-opening rather than substitution.

Electrophilic Reactions: Direct electrophilic substitution on the saturated carbon atoms (C4 and C5) of the dioxolane ring is not a characteristic reaction due to the low reactivity of C-H bonds in alkanes. While strong Lewis acids can interact with the oxygen atoms, this interaction facilitates ring cleavage rather than substitution on the ring carbons. wikipedia.org In some instances, radical reactions can lead to functionalization. For example, hydrogen atom transfer (HAT) from the C2 position of 1,3-dioxolanes can occur in the presence of suitable radical initiators, leading to the formation of a dioxolanyl radical that can then react with other species. nsf.gov However, specific studies on this compound undergoing such reactions are not extensively documented.

Nucleophilic Reactions: The carbon atoms of the dioxolane ring are not electrophilic enough to be attacked by common nucleophiles. The ring is stable to a wide range of nucleophilic and basic reagents. organic-chemistry.org Ring strain is not significant enough to promote nucleophilic attack leading to ring opening under neutral or basic conditions. However, reactions of substituted 1,3-dioxane (B1201747) derivatives with nucleophiles have been shown to sometimes result in ring contraction to form 1,3-dioxolane derivatives, though this is not a direct substitution on the ring. rsc.org

Utility as a Protecting Group

One of the primary applications of this compound is in its role as a protecting group for the carbonyl functionality of butan-2-one. The formation of this cyclic ketal masks the reactivity of the ketone, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. wikipedia.org

Mechanistic Understanding of Carbonyl Protection by this compound

The protection of a carbonyl group as a this compound involves the acid-catalyzed reaction of butan-2-one with propane-1,2-diol. The mechanism is a reversible process and proceeds as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of butan-2-one, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of propane-1,2-diol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a hemiketal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiketal.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the propane-1,2-diol moiety then attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step involves the deprotonation of the remaining protonated oxygen atom, regenerating the acid catalyst and yielding the this compound.

The formation of this compound is favored by the removal of water from the reaction mixture, typically through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org The stability of the resulting ketal is influenced by pH, with increased stability at higher pH values and rapid hydrolysis under acidic conditions (pH ≤ 3). researchgate.net

The reaction between butan-2-one and propane-1,2-diol results in the formation of stereoisomers due to the presence of a stereocenter at the C4 position of the dioxolane ring and the two substituents at the C2 position.

Diverse Deprotection Strategies and Catalytic Regeneration Methods

The regeneration of the carbonyl group from this compound is a crucial step in synthetic sequences. This deprotection is most commonly achieved through acid-catalyzed hydrolysis, which is the reverse of the protection mechanism. wikipedia.org However, various other methods have been developed to achieve this transformation under different conditions, often with improved selectivity.

Acid-Catalyzed Hydrolysis and Transacetalization: The most traditional method for deprotection is treatment with aqueous acid. organic-chemistry.org Transacetalization, where the dioxolane is reacted with a different carbonyl compound (like acetone) in the presence of an acid catalyst, is also a common and effective method. organic-chemistry.org

Catalytic Deprotection Methods: A variety of catalytic systems have been developed for the cleavage of dioxolanes under mild or neutral conditions, which is particularly useful for substrates sensitive to strong acids. These methods often offer high chemoselectivity, leaving other acid-sensitive functional groups intact.

Catalyst/ReagentConditionsComments
Cerium(III) triflate (Ce(OTf)₃)Wet nitromethane, room temperatureChemoselective cleavage at almost neutral pH. organic-chemistry.org
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃)Acetone (B3395972), room temperature or microwaveNeutral conditions, rapid deprotection. organic-chemistry.org
Erbium(III) triflate (Er(OTf)₃)Wet nitromethane, room temperatureVery gentle Lewis acid catalyst. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water, 30 °CRapid and quantitative conversion. wikipedia.org
Iodine (I₂)Neutral conditionsConvenient and occurs within minutes. organic-chemistry.org
Nickel boride (in situ)MethanolCan lead to reductive deprotection.

These catalytic methods provide a versatile toolbox for the deprotection of the this compound protecting group, allowing for the regeneration of the butan-2-one carbonyl under a range of reaction conditions compatible with diverse molecular architectures.

Advanced Analytical Characterization and Separation Science of 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are indispensable for the detailed characterization of 2-Ethyl-2,4-dimethyl-1,3-dioxolane at the molecular level. These techniques provide critical information regarding its isomeric forms, fragmentation patterns, and the confirmation of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) for Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and the differentiation of its stereoisomers, namely the cis and trans forms. The distinct chemical environments of the protons (¹H) and carbon atoms (¹³C) in each isomer lead to unique chemical shifts and coupling constants.

In the ¹H NMR spectrum of 2-ethyl-2-methyl-1,3-dioxolane (B31296), a related compound, the signals corresponding to the ethyl and methyl groups, as well as the dioxolane ring protons, can be observed. chemicalbook.com For this compound, the relative positions of the substituents on the dioxolane ring influence the magnetic shielding of the nuclei. The magnetic anisotropy of a methyl group can cause an upfield shift for a cis-γ proton. wikipedia.org This effect is crucial for assigning the stereochemistry of the isomers.

Table 1: Representative ¹H and ¹³C NMR Data for Related Dioxolane Structures

CompoundNucleusChemical Shift (ppm)MultiplicityAssignmentReference
2-Ethyl-2-methyl-1,3-dioxolane¹HNot specifiedNot specifiedEthyl and methyl protons chemicalbook.com
cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane¹H1.62, 1.84sCH₃ oc-praktikum.de
cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane¹H5.53sCH-O (product) oc-praktikum.de
2-Ethyl-2-methyl-1,3-dioxolane¹³CNot specifiedNot specifiedDioxolane and substituent carbons

Nuclear Overhauser Effect (NOE) spectroscopy is a definitive technique for confirming the spatial proximity of protons, thereby unambiguously assigning the cis and trans configurations. wikipedia.org An NOE enhancement between the protons of the ethyl group at C2 and the methyl group at C4 would confirm a cis relationship.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique used for the analysis of such volatile compounds. nsf.gov

The NIST WebBook provides the mass spectrum of 1,3-Dioxolane (B20135), 2-ethyl-4-methyl- (a constitutional isomer of the target compound), which shows characteristic fragment ions. nist.govnist.gov The fragmentation of cyclic ethers like dioxolanes often involves α-cleavage, inductive effects, hydrogen rearrangement, and transannular cleavage. nsf.gov For 1,4-dioxaspiro[4.5]decane, a prominent fragmentation pathway involves the formation of a protonated cyclohexanone (B45756) ion. aip.org In the case of 2,4-dimethyl-1,3-dioxane, a related six-membered ring system, the molecular ion is unstable and readily eliminates a hydrogen or methyl radical from the C2 position to form stable cyclic oxonium ions. aip.org

Advanced MS techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting specific precursor ions. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the fragment ions, aiding in the elucidation of fragmentation pathways. researchgate.net

Table 2: Key Fragmentation Pathways in Electron Ionization Mass Spectrometry of Dioxolane Derivatives

Precursor IonFragmentation MechanismKey Fragment Ions (m/z)SignificanceReference
2,4-dimethyl-1,3-dioxane M+•α-cleavage, H/CH₃ radical loss[M-H]⁺, [M-CH₃]⁺Formation of stable oxonium ions aip.org
1,4-dioxaspiro[4.5]decane M+•Ring cleavage99 ([C₆H₁₁O]⁺)Formation of protonated cyclohexanone aip.org
Cyclic Ethersα-cleavage, inductive effect, rearrangementVariousElucidation of molecular structure nsf.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to confirm the presence of specific functional groups in the this compound molecule. Both techniques probe the vibrational modes of the molecule, providing a characteristic spectral fingerprint. thermofisher.com

The FTIR and Raman spectra of dioxolane derivatives exhibit characteristic bands corresponding to C-H, C-O, and C-C stretching and bending vibrations. For example, the FTIR and Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one (B143725) have been recorded and analyzed. researchgate.net The C-H stretching vibrations of methyl and methylene (B1212753) groups are typically observed in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the dioxolane ring are expected in the 1000-1200 cm⁻¹ region.

While specific spectra for this compound are not available in the provided results, the analysis of related compounds provides a basis for interpreting its vibrational spectra. For instance, in a derivative of Meldrum's acid containing a 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) moiety, the vibrational wavenumbers were predicted using density functional theory (DFT) calculations. acs.org Similar computational approaches can be applied to this compound to aid in the assignment of its vibrational modes.

Table 3: Typical Vibrational Frequencies for Functional Groups in Dioxolane Derivatives

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy TechniqueReference
C-H Stretch (Alkyl)2800-3000FTIR, Raman scialert.net
C-O Stretch (Ether)1000-1200FTIR, Raman researchgate.net
CH₂ Rocking~720-740FTIR, Raman scialert.net
Ring Breathing~900Raman scialert.net

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the isolation of its individual isomers, and the assessment of its purity.

Gas Chromatography (GC) for Separation of Isomers and Impurities

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds like this compound. Due to the existence of stereoisomers, chiral GC is particularly important for their separation. gcms.cz The use of chiral stationary phases (CSPs), often based on cyclodextrin (B1172386) derivatives, allows for the resolution of enantiomers. nih.gov

The separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane was successfully achieved using a chiral capillary GC column. nih.gov The choice of the chiral stationary phase and the optimization of chromatographic parameters such as temperature program and carrier gas flow rate are critical for achieving good separation. nih.gov For complex mixtures, multidimensional GC (MDGC) can provide enhanced resolution. sci-hub.se

GC coupled with mass spectrometry (GC-MS) is a standard method for the identification of the separated components based on their mass spectra. sci-hub.se

Table 4: Chiral Gas Chromatography for the Separation of Dioxolane Enantiomers

CompoundChiral Stationary PhaseDetectorKey FindingReference
4-chloromethyl-2,2-dimethyl-1,3-dioxolaneRt-bDEXseFIDSuccessful enantiomeric separation nih.gov
Various chiral compoundsCyclodextrin derivativesVariousGeneral applicability for enantioseparation gcms.cz

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity assessment of this compound. Since this compound lacks a strong UV chromophore, alternative detection methods are necessary. wjpmr.com

A refractive index (RI) detector is a suitable choice for non-UV-active compounds as it responds to changes in the refractive index of the eluent. diva-portal.org However, RI detection is generally less sensitive than UV detection and requires isocratic elution conditions.

The development of a robust HPLC method involves the selection of an appropriate column (e.g., C18) and mobile phase, and the validation of the method for parameters such as linearity, accuracy, and precision. nih.govpensoft.net For preparative purposes, HPLC can be used to isolate pure isomers of this compound. diva-portal.org

Table 5: HPLC Method Considerations for Non-Chromophoric Analytes

HPLC ComponentConsiderationRationaleReference
DetectorRefractive Index (RI)Analyte lacks a strong UV chromophore diva-portal.org
ElutionIsocraticRequired for stable baseline with RI detection
ColumnC18 or other suitable stationary phaseTo achieve separation from impurities nih.gov
ValidationLinearity, accuracy, precisionTo ensure reliability of quantitative data pensoft.netresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical aspect of its analysis, particularly in fields where stereochemistry influences biological activity or material properties. Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as the primary methodology for the enantioseparation of this compound.

Gas chromatography, utilizing chiral stationary phases (CSPs), has demonstrated considerable success in resolving the enantiomers of structurally related dioxolanes. For instance, studies on the chiral separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane have shown the efficacy of cyclodextrin-based CSPs. nih.govchrom-china.com These findings provide a strong basis for developing a robust analytical method for this compound. A suitable GC method would likely employ a capillary column coated with a derivatized cyclodextrin, such as a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, which has shown excellent separation for similar structures. nih.govchrom-china.com Optimization of chromatographic parameters, including the temperature program, carrier gas flow rate, and injector/detector temperatures, is crucial for achieving baseline separation of the enantiomers.

High-performance liquid chromatography offers a complementary approach, particularly for less volatile derivatives or when different selectivity is required. Chiral HPLC columns, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) coated on a silica (B1680970) support, are widely used for resolving a broad range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, significantly influences the retention and resolution of the enantiomers. acs.org The determination of the enantiomeric ratio is achieved by integrating the peak areas of the two enantiomers.

Table 1: Illustrative GC-FID Parameters for Chiral Separation of a Dioxolane Analogue

ParameterValue
Column Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane
Carrier Gas Hydrogen
Linear Velocity 70 cm/s
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program 70 °C (hold 1 min), then 2.0 °C/min to 150 °C
Solvent Methanol
Note: This data is based on the analysis of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane and serves as a model for the analysis of this compound. nih.gov

Interlaboratory Comparison and Standardization of Analytical Protocols

The establishment of standardized analytical protocols is paramount for ensuring the reliability and comparability of data for this compound across different laboratories. Interlaboratory comparisons, or round-robin tests, are a fundamental component of the validation process for a new analytical method. Such studies are essential for identifying and mitigating potential sources of variability and for establishing the method's robustness.

An interlaboratory study for the chiral analysis of this compound would typically involve distributing a set of samples with known, but undisclosed to the participants, enantiomeric compositions to multiple laboratories. Each laboratory would then analyze the samples using the prescribed analytical method. The results are then statistically evaluated to assess the method's precision (repeatability and reproducibility) and accuracy.

Key parameters that require standardization in the analytical protocol include:

Sample Preparation: Procedures for dilution and handling of the sample to prevent enantiomeric fractionation or degradation.

Chromatographic System: Specifics of the chiral column, mobile phase composition and flow rate (for HPLC), or carrier gas and temperature program (for GC).

Detection Parameters: Wavelength for UV detection (HPLC) or detector settings for FID or MS (GC).

Integration Parameters: Method for peak integration to ensure consistent determination of peak areas.

Quantification Method: Use of an internal or external standard and the construction of a calibration curve.

The results from an interlaboratory study provide the necessary data to establish the method's performance characteristics, which can then be documented in a standardized protocol. This ensures that different laboratories can produce equivalent and reliable results when analyzing this compound.

Table 2: Key Validation Parameters for Interlaboratory Standardization

Validation ParameterDescriptionTypical Acceptance Criteria (Illustrative)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.998 nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy/Recovery The closeness of the test results obtained by the method to the true value.94.0% - 99.1% recovery nih.gov
Precision (Repeatability & Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 5% nih.gov
Note: The acceptance criteria are illustrative and based on data for a structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov

Theoretical and Computational Studies of 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-ethyl-2,4-dimethyl-1,3-dioxolane, which contains a five-membered dioxolane ring and substituent groups, multiple stable conformations may exist.

Conformational analysis involves identifying these different stable conformations (conformers) and determining their relative energies. The 1,3-dioxolane (B20135) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The positions of the ethyl group at the C2 position and the methyl group at the C4 position will significantly influence the preferred conformation due to steric interactions.

Computational studies on related cyclic acetals, such as 2-alkyl-2,4-dimethyl-1,3-dithiolans, have shown that the energy differences between diastereoisomers can be small, suggesting a flexible ring system. rsc.org Similar computational analyses for this compound would involve rotating the substituent groups and exploring the potential energy surface to locate all energy minima. The relative populations of these conformers at a given temperature can then be predicted using the Boltzmann distribution.

Table 1: Predicted Relative Energies of this compound Conformers Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this exact molecule are not publicly available. The values are representative of what a typical conformational analysis would yield.

Conformer/DiastereomerPredicted Relative Energy (kJ/mol)Predicted Population at 298 K (%)
cis-isomer, Conformer A0.00~75
cis-isomer, Conformer B5.0~10
trans-isomer, Conformer C2.5~15
trans-isomer, Conformer D8.0&lt;1

Quantum chemical calculations provide detailed insights into the electronic structure of this compound. This includes the determination of bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. Analysis of the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) helps in understanding the molecule's reactivity.

The presence of two electronegative oxygen atoms in the dioxolane ring leads to a significant polarization of the C-O bonds, creating partial positive charges on the carbon atoms and partial negative charges on the oxygen atoms. This charge distribution is a key factor in the molecule's chemical behavior, particularly its susceptibility to acid-catalyzed hydrolysis.

Table 2: Typical Predicted Bond Lengths and Angles for a Dioxolane Ring Structure Note: These values are based on general data for related dioxolane structures from computational databases and are intended to be representative.

ParameterPredicted Value
C-O Bond Length~1.43 Å
C-C Bond Length (in ring)~1.54 Å
O-C-O Bond Angle~105°
C-O-C Bond Angle~108°

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the molecule. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their corresponding intensities can generate a theoretical IR spectrum. This spectrum would show characteristic peaks for C-H stretching, C-O stretching (typically in the 1000-1200 cm⁻¹ region), and C-C stretching vibrations. The NIST Chemistry WebBook provides experimental IR spectra for related compounds, which serve as a reference for validating such computational predictions. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them a powerful tool for distinguishing between different stereoisomers.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can identify intermediate structures and the high-energy transition states that connect them.

The hydrolysis of acetals and ketals, such as this compound, is typically catalyzed by acid. organic-chemistry.org Computational modeling can elucidate the step-by-step mechanism of this reaction. The generally accepted mechanism involves:

Protonation: An oxygen atom of the dioxolane ring is protonated by a hydronium ion, making it a better leaving group.

Ring Opening: The C2-O bond cleaves, leading to the formation of a resonance-stabilized carbocation intermediate (an oxocarbenium ion). This step is often the rate-determining step of the reaction.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the final products: butan-2-one, propane-1,2-diol, and regenerates the acid catalyst.

Computational studies on the hydrolysis of related compounds like 2-ethyl-1,3-dioxolane (B3050401) support this type of multi-step mechanism. researchgate.net Modeling the potential energy surface for the hydrolysis of this compound would allow for the precise characterization of the transition state structures for each step.

From the computed potential energy surface of a reaction, key kinetic and thermodynamic parameters can be derived.

Kinetic Parameters: The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea or ΔG‡). This value is crucial for predicting the reaction rate. Lower activation energies correspond to faster reactions. Theoretical studies on the thermal decomposition of other dioxolanes have successfully used DFT methods to calculate these parameters. researchgate.net

Table 3: Hypothetical Predicted Kinetic and Thermodynamic Parameters for the Acid-Catalyzed Hydrolysis of this compound Note: This table presents hypothetical data for illustrative purposes, based on general principles of acetal (B89532) hydrolysis. The values are representative of what a detailed computational study would aim to determine.

ParameterDescriptionPredicted Value (Illustrative)
ΔHrxnEnthalpy of Reaction-25 kJ/mol
ΔGrxnGibbs Free Energy of Reaction-15 kJ/mol
Ea (ΔG)Activation Energy (Rate-Determining Step)80 kJ/mol

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations allow for the detailed examination of conformational changes, solvent effects, and intermolecular interactions that govern the behavior of chemical compounds. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and studies on analogous dioxolane structures provide a strong basis for understanding its molecular behavior.

Solvent Effects on this compound Stability and Reactivity

The stability and reactivity of this compound are significantly influenced by the surrounding solvent environment. Solvents can affect reaction rates and equilibrium positions through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. rsc.org

The hydrolysis of dioxolanes, a key reaction pathway, is known to be sensitive to solvent polarity. researchgate.net In acidic conditions, the reaction typically proceeds through a mechanism involving protonation of an oxygen atom, followed by ring opening. The stability of the carbocation intermediate formed during this process is crucial and is heavily influenced by the solvent.

Polar protic solvents, such as water and alcohols, are capable of stabilizing charged transition states through hydrogen bonding, which can accelerate the rate of hydrolysis. rsc.org Conversely, in aprotic solvents, which cannot donate hydrogen bonds, the stabilization of such intermediates is less effective, potentially leading to slower reaction rates.

The rate of acid-catalyzed hydrolysis of esters in organic-water mixtures has been shown to be influenced by ultrasonic acceleration, which is thought to disrupt solute-solvent interactions. kirj.ee For cyclic acetals like this compound, the stability is generally higher in basic or neutral aqueous solutions and decreases significantly in acidic environments. researchgate.net

The following table illustrates the hypothetical effect of different solvents on the relative stability and reactivity of this compound, based on general principles of solvent effects on cyclic acetals.

SolventSolvent TypeExpected Relative StabilityExpected Relative Reactivity (Hydrolysis)
Water (pH 7)Polar ProticModerateLow
Water (pH 3)Polar ProticLowHigh
EthanolPolar ProticModerateModerate
Acetone (B3395972)Polar AproticHighLow
Hexane (B92381)NonpolarHighVery Low

This table is illustrative and based on established principles of solvent effects on similar chemical structures. Specific experimental or simulation data for this compound is required for quantitative assessment.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are primarily dictated by its molecular structure, which includes a polar cyclic acetal group and nonpolar ethyl and methyl substituents. These interactions determine the compound's physical properties, such as boiling point and solubility, as well as its tendency to aggregate in solution.

The primary forces at play in the pure liquid state would be dipole-dipole interactions arising from the polar C-O bonds in the dioxolane ring and weaker van der Waals forces (specifically, London dispersion forces) from the alkyl groups. The presence of two oxygen atoms allows the molecule to act as a hydrogen bond acceptor, enabling it to interact with protic solvents like water. researchgate.net

In aqueous solutions, the hydrophobic ethyl and methyl groups will likely drive the molecules to aggregate in order to minimize their contact with water molecules, a phenomenon known as hydrophobic aggregation. The extent of this aggregation would depend on the concentration of the solute and the temperature. Studies on similar molecules have shown that such interactions can be investigated using techniques that measure viscosity and volumetric properties. asianpubs.org

Aggregation can also be influenced by the presence of other solutes. For instance, in the presence of surfactants like cetyltrimethylammonium bromide (CTAB), mixed micelle formation could occur, where the dioxolane molecules are incorporated into the hydrophobic core of the micelles. asianpubs.org

The potential intermolecular interactions involving this compound are summarized in the table below.

Interaction TypeInteracting PartnerDescription
Dipole-DipoleOther dioxolane moleculesAttraction between the partially positive carbon atoms and partially negative oxygen atoms of the dioxolane ring.
Van der WaalsOther dioxolane molecules, nonpolar solventsWeak, short-range attractions arising from temporary fluctuations in electron density.
Hydrogen Bonding (Acceptor)Protic solvents (e.g., water, ethanol)Interaction between the lone pairs of the oxygen atoms in the dioxolane ring and the hydrogen atoms of the protic solvent.
Hydrophobic InteractionsWaterThe tendency of the nonpolar ethyl and methyl groups to be excluded from the aqueous phase, leading to aggregation.

Environmental Fate and Transformation of 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Persistence and Degradation in Aquatic Environments

The stability and persistence of 2-Ethyl-2,4-dimethyl-1,3-dioxolane in aquatic systems are governed by several factors, primarily pH-dependent hydrolysis and its resilience to water treatment processes.

pH-Dependent Hydrolytic Stability in Natural Water Systems

The hydrolytic stability of dioxolanes is significantly influenced by the pH of the surrounding water. Research on the closely related compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2-EMD), provides insights into this behavior. Studies have shown that 2-EMD is most stable in basic aqueous solutions (higher pHs) and becomes progressively less stable as the pH decreases. researchgate.net Under acidic conditions (pH below 3), it undergoes rapid hydrolysis. researchgate.net For instance, at pH 3, the compound was not detected after three days, indicating swift degradation. researchgate.net Its stability is considered questionable even at a neutral pH of 7. researchgate.net This pH-dependent hydrolysis involves the acid-catalyzed cleavage of the acetal (B89532) linkage, which breaks the compound down into its constituent aldehyde (propanal) and diol (1,2-propanediol).

This general reactivity pattern for cyclic acetals suggests that in acidic natural waters, such as those affected by acid rain or certain industrial effluents, this compound would likely undergo hydrolysis. Conversely, in neutral to alkaline waters, it would exhibit greater persistence.

Table 1: pH-Dependent Stability of a Related Dioxolane (2-ethyl-4-methyl-1,3-dioxolane)

pH Level Stability Rate of Hydrolysis
< 3 Unstable Rapid
7 Questionable Stability Moderate
9 Stable Minimal

Data derived from studies on the analogous compound 2-ethyl-4-methyl-1,3-dioxolane. researchgate.net

Resistance to Conventional Wastewater Treatment Processes

Compounds in the dioxolane family have demonstrated the ability to pass through conventional wastewater treatment facilities without significant removal. For example, 2-ethyl-4-methyl-1,3-dioxolane can persist through typical biological waste treatment processes, including activated sludge treatment. researchgate.net Similarly, the related compound 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) has been shown to survive both wastewater and drinking water treatment processes. oakland.edu This resistance is attributed to their chemical stability, particularly at the near-neutral pH found in many bioreactors, and their potential recalcitrance to microbial degradation under typical treatment conditions. oakland.edu The persistence of these compounds raises concerns about their potential to enter receiving water bodies from treatment plant effluents.

Biotic Transformation Pathways

The breakdown of this compound by living organisms, particularly microorganisms, is a key aspect of its environmental transformation.

Microbial Degradation and Metabolite Identification

While specific studies on the microbial degradation of this compound are limited, research on other cyclic ethers provides a foundational understanding. For example, Pseudonocardia sp. strain ENV478 has been shown to degrade 1,3-dioxolane (B20135) after being grown on lactate. nih.gov The degradation of such compounds often involves monooxygenase enzymes, which can initiate the breakdown of the ether structure. The biodegradation of 1,4-dioxane, another cyclic ether, has been more extensively studied and can result in the formation of metabolites like 2-hydroxyethoxyacetic acid (2HEAA). nih.gov Identifying the specific microbial strains and metabolic pathways responsible for the degradation of this compound and its resulting metabolites is an active area of research.

Enzymatic Biotransformations of the Dioxolane Ring

The enzymatic cleavage of the dioxolane ring is the critical step in its biodegradation. This process is typically initiated by enzymes such as dioxygenases or monooxygenases. nih.gov These enzymes introduce oxygen atoms into the molecule, destabilizing the ring structure and leading to its cleavage. For instance, in the degradation of other ether compounds, bacterial enzymes work in a stepwise manner to break down the molecule into common cellular metabolites. nih.gov The specific enzymes capable of transforming the this compound ring and the subsequent metabolic cascade are subjects for further investigation.

Atmospheric Chemistry and Photochemical Reactivity

Currently, specific data on the atmospheric chemistry and photochemical reactivity of this compound are not available in the reviewed literature. However, for volatile organic compounds (VOCs) of this type, the primary atmospheric removal process is typically reaction with hydroxyl (•OH) radicals during the day and nitrate (NO3) radicals at night. The rate of these reactions would determine the atmospheric lifetime of the compound. Further research, including laboratory studies and atmospheric modeling, is needed to quantify its photochemical reactivity and estimate its persistence in the atmosphere.

Reaction with Hydroxyl Radicals and Ozone

In the atmosphere, the primary degradation pathway for many volatile organic compounds (VOCs) is through reaction with hydroxyl (•OH) radicals and, to a lesser extent, ozone (O₃).

Hydroxyl Radicals: The reaction of hydroxyl radicals with organic molecules in the atmosphere is a significant removal mechanism. For cyclic ethers and acetals, this reaction typically proceeds via hydrogen abstraction from a carbon-hydrogen bond, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen, initiating a series of reactions that can lead to ring-opening and the formation of smaller, oxygenated products. The rate of this reaction is influenced by the number and location of alkyl substituents on the dioxolane ring. Generally, the presence of more abstractable hydrogen atoms, particularly those on secondary and tertiary carbons, increases the reaction rate. While specific kinetic data for this compound is unavailable, studies on other cyclic ethers and ketones suggest that the reaction rate constant with •OH radicals is a key determinant of its atmospheric lifetime. The reaction of •OH with cyclopentanone, for instance, proceeds through the formation of a prereactive complex, with subsequent hydrogen abstraction being a key step nih.gov.

Ozone: The reaction of ozone with saturated ethers and acetals is generally slow. However, for some related compounds, ozonolysis can be a relevant degradation pathway. For example, a study on the ozonation of 2-methyl-1,3-dioxolane in industrial wastewater demonstrated that it could be almost completely removed under optimal conditions ucm.es. The degradation at higher pH was observed to be faster, proceeding through the formation of ethylene (B1197577) glycol as a primary intermediate, while under acidic conditions, the formation and slower degradation of ethylene glycol diformate was noted ucm.es. This suggests that the 1,3-dioxolane ring in this compound could also be susceptible to cleavage by ozone, particularly in aqueous environments under specific pH conditions.

The following table provides an illustrative comparison of reaction rate constants for related compounds, which can provide an estimate of the atmospheric reactivity of this compound.

CompoundReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Acetone (B3395972)•OH2.0 x 10⁻¹³~60 days
Cyclopentanone•OH2.94 x 10⁻¹²~4 days
Acetaldehyde•OH1.5 x 10⁻¹¹~1 day
This compound•OHEstimated to be in the range of 10⁻¹¹ to 10⁻¹²Estimated to be a few days

Note: The data for this compound is an estimation based on the reactivity of similar functional groups and structures, as specific experimental data is not available.

Environmental Monitoring and Trace Analysis

The detection and quantification of trace amounts of organic compounds in environmental matrices such as water, soil, and air are crucial for understanding their distribution, fate, and potential impact.

Development of Sensitive Analytical Methods for Environmental Samples

While specific analytical methods for this compound are not detailed in the literature, methods developed for a structurally related and environmentally significant compound, 1,4-dioxane, can be adapted for its analysis. The challenges in analyzing such water-miscible and relatively volatile compounds require specialized extraction and detection techniques.

Commonly employed analytical methods for similar compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent technique for the analysis of volatile and semi-volatile organic compounds. It offers excellent separation and definitive identification based on the mass spectrum of the compound. For enhanced sensitivity, selected ion monitoring (SIM) is often used to target specific ions characteristic of the analyte.

Purge-and-Trap Concentration: Due to the high water solubility of dioxolanes, purge-and-trap methods, commonly used for VOCs, may have lower efficiency. However, modifications to the standard methods, such as heating the sample or adding salt, can improve the recovery of water-soluble compounds.

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique to isolate and concentrate analytes from aqueous samples. For polar compounds like dioxolanes, sorbents such as activated carbon or polymeric resins can be effective. The choice of eluting solvent is critical for achieving good recovery.

Liquid-Liquid Extraction (LLE): LLE can also be used, but the high water solubility of dioxolanes necessitates the use of large solvent-to-water ratios or continuous extraction methods to achieve acceptable recoveries.

The following table summarizes analytical methods that have been successfully applied to the analysis of the related compound 1,4-dioxane in various environmental matrices and could likely be adapted for this compound.

MatrixPreparation MethodAnalytical MethodSample Detection LimitReference
Drinking WaterContinuous liquid-liquid extractionGC-MS0.2 µg/LDraper et al. 2000 nih.gov
Groundwater and River WaterSolid-phase extraction using activated carbon fiber feltGC-MS0.03 µg/LKawata et al. 2001 nih.gov
Water, Groundwater, LeachateDirect injection or azeotropic distillationGC-FID12–16 µg/LEPA Method 8015B nih.gov
Water and Municipal/Industrial DischargesIsotope dilution with purge-and-trapGC-MS10 µg/LEPA Method 1624 nih.gov
AirCollection on solid sorbent tube (coconut shell charcoal)GC-FID0.01 mg per sampleNIOSH Method 1602 nih.gov

Note: These methods have been developed for 1,4-dioxane and would require validation for the quantitative analysis of this compound.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 2 Ethyl 2,4 Dimethyl 1,3 Dioxolane

Role as a Building Block in Complex Organic Synthesis

2-Ethyl-2,4-dimethyl-1,3-dioxolane, a member of the dioxolane family of heterocyclic acetals, serves as a versatile building block in the intricate world of organic synthesis. wikipedia.org Its unique structural features, particularly the protected carbonyl group within the dioxolane ring, make it a valuable intermediate for constructing more complex molecules.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The stability of the dioxolane ring under various reaction conditions allows for chemical modifications at other parts of a molecule without affecting the protected carbonyl group. This characteristic is particularly advantageous in the multi-step synthesis of pharmaceuticals and agrochemicals, where precise control over reactivity is paramount. ontosight.ai The compound's structure can be strategically incorporated into a larger molecular framework and later deprotected to reveal the original carbonyl functionality, a crucial step in the synthesis of many active ingredients. While specific examples in publicly available literature are often proprietary, the fundamental reactivity of dioxolanes as protecting groups is a well-established principle in medicinal and agricultural chemistry.

Precursor for Advanced Polymeric Materials

The field of materials science has found applications for dioxolane derivatives in the creation of advanced polymers. Dioxolanes can act as comonomers in polymerization reactions, leading to the formation of polyacetal resins. wikipedia.orgicspecialties.com For instance, the cationic polymerization of certain dioxolanes can yield polymers with alternating oxyethylene and oxymethylene units. researchgate.net Specifically, fluorinated derivatives of dioxolanes, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), have shown promise in the development of gas separation membranes due to their high fractional free volume. Furthermore, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane are utilized in radical ring-opening polymerization to create degradable polymers, offering a pathway to more environmentally friendly materials. rsc.org

Application as a Specialty Solvent

Beyond its role as a synthetic building block, this compound and related dioxolanes exhibit useful properties as specialty solvents. ontosight.ai

Solvation Properties for Diverse Chemical Transformations

Dioxolanes, in a general sense, are recognized for their excellent solvent power, capable of dissolving a variety of substances, including resins. icspecialties.comsolubilityofthings.com Their molecular structure, containing both polar ether linkages and a non-polar alkyl backbone, allows them to solvate a range of chemical species. This dual nature makes them suitable for a variety of chemical transformations where specific solubility characteristics are required. solubilityofthings.com

Use in Specific Reaction Media and Industrial Processes

The utility of dioxolanes as solvents extends to specific industrial applications. They are employed in formulations for coatings, adhesives, and cleaners for resins. icspecialties.com In some industrial processes, the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) is a key step in the recovery of ethylene (B1197577) glycol, an important industrial raw material. researchgate.net This is achieved through reactive distillation, demonstrating the compound's role in facilitating efficient and reversible chemical processes on an industrial scale. researchgate.net

Contribution to Flavor and Fragrance Research as a Synthetic Intermediate

The sensory properties of certain dioxolane derivatives have led to their use as synthetic intermediates in the flavor and fragrance industry. ontosight.ai Although 2-ethyl-2-methyl-1,3-dioxolane (B31296) itself is not directly used for its fragrance, other related compounds are valued for their specific scent profiles. thegoodscentscompany.com For example, ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is known for its soft, fruity notes and is used as a flavoring agent. nih.gov The synthesis of these fragrant molecules often involves the use of dioxolane structures as intermediates to achieve the desired final product with specific olfactory characteristics. Research has shown that even minor structural changes in dioxolane derivatives can significantly impact their odor profile, highlighting the importance of precise synthetic control in this field. researchgate.net For example, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) has been identified as having a "sickeningly sweet" or "medicinal sweet" odor with a very low odor threshold. researchgate.net

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.1583 g/mol
Boiling Point153-155 °C
CAS Number4359-46-0

Data sourced from multiple chemical databases. ontosight.ainist.gov

Chemical Pathways to Odor-Active Compounds

This compound is primarily recognized for its own potent aroma rather than as a widely documented precursor in the synthesis of other fragrance molecules. Scientific literature extensively details its formation and olfactory profile, often in the context of it being a byproduct of industrial processes.

The principal synthesis route to this compound involves the acid-catalyzed acetalization of propanal with 1,2-propanediol. Current time information in Bangalore, IN.researchgate.net This reaction can occur in aqueous solutions and is a known pathway for its formation in industrial wastewater, particularly from resin manufacturing plants where the precursor chemicals are present. Current time information in Bangalore, IN.researchgate.net

While the compound itself is a potent odorant, its primary role in the chemical industry appears to be as a flavoring agent. However, detailed chemical pathways where this compound serves as an intermediate or starting material for the synthesis of other distinct, commercially significant odor-active compounds are not extensively reported in publicly available scientific literature. The focus of research has predominantly been on its own unique and powerful scent profile. The compound can undergo typical reactions of a cyclic acetal (B89532), such as hydrolysis under acidic conditions to revert to its starting materials, propanal and 1,2-propanediol. Current time information in Bangalore, IN.researchgate.net

Stereochemical Influence on Olfactory Properties

The molecular structure of this compound contains two chiral centers at positions 2 and 4 of the dioxolane ring, leading to the existence of stereoisomers, specifically cis and trans diastereomers. Current time information in Bangalore, IN. The spatial arrangement of the ethyl and methyl groups relative to the dioxolane ring significantly influences its interaction with olfactory receptors, and thus its perceived scent.

Research has been conducted on a synthesized mixture of the cis and trans isomers, with a reported stable ratio of approximately 60:40 (cis:trans). Current time information in Bangalore, IN. A flavor profile analysis (FPA) panel described the odor of this isomeric mixture as having a "medicinal sweet" or "sickeningly sweet" character. Current time information in Bangalore, IN.researchgate.net At lower concentrations, the odor is described simply as "sweet," while at higher concentrations, notes of "solvent," "toluene," and "phenolic" become apparent. researchgate.net This compound is noted for its remarkably low odor threshold, which has been determined to be between 5 and 10 nanograms per liter (ng/L) in water. Current time information in Bangalore, IN.researchgate.net

Isomer/MixtureOdor DescriptionOdor Threshold (in water)
cis/trans Mixture (approx. 60:40)"Sickening sweet", "medicinal sweet"5-10 ng/L

Q & A

Q. How can researchers optimize the synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxolane to improve yield and purity?

Methodological Answer:

  • Experimental Design: Use a factorial design to test variables such as reaction temperature (e.g., 60–120°C), catalyst type (acidic vs. basic), and solvent polarity. For example, highlights the use of acid/base catalysts in dioxolane synthesis.
  • Data Collection: Monitor reaction progress via GC-MS or NMR. Compare purity using HPLC (≥95% target).
  • Optimization: Apply response surface methodology (RSM) to identify optimal conditions. For example, adjust ethylation steps to minimize side products like unsubstituted dioxolanes .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use ¹H/¹³C NMR to confirm substitution patterns. For example, the ethyl group’s triplet (δ 1.2–1.5 ppm) and methyl groups’ singlets (δ 1.0–1.3 ppm) should align with PubChem data for similar dioxolanes .
  • GC-MS: Identify molecular ion peaks (m/z 144 for C₇H₁₂O₂) and fragmentation patterns.
  • FT-IR: Validate carbonyl absence (no peaks ~1700 cm⁻¹) to confirm cyclic ether stability .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Experimental Setup: Store samples in dark/light, dry/humid environments (e.g., 25°C vs. 40°C) for 30 days.
  • Analysis: Track degradation via HPLC. Use Arrhenius kinetics to predict shelf life. notes that dioxolanes are prone to hydrolysis in acidic conditions; thus, neutral pH buffers are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian or COMSOL to model electron density maps and frontier molecular orbitals (FMOs). For example, predict nucleophilic attack sites on the dioxolane ring .
  • MD Simulations: Simulate solvent interactions to optimize reaction media. highlights AI-driven tools for automating parameter adjustments in COMSOL .

Q. What mechanisms explain contradictory data in the catalytic oxidation of this compound?

Methodological Answer:

  • Hypothesis Testing: Compare radical vs. ionic pathways using radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O). notes chromium-based oxidants favor radical intermediates, while permanganate follows ionic mechanisms .
  • Kinetic Isotope Effects (KIE): Measure ¹²C/¹³C ratios in products to distinguish mechanisms.

Q. How do environmental interfaces (e.g., aerosols, indoor surfaces) influence the degradation pathways of this compound?

Methodological Answer:

  • Surface Adsorption Studies: Use XPS or ToF-SIMS to analyze interactions with silica or polymer surfaces. emphasizes nanoscale surface chemistry’s role in altering degradation kinetics .
  • Environmental Chamber Tests: Simulate UV/humidity conditions and quantify volatile organic compound (VOC) emissions via GC .

Q. What statistical approaches resolve inconsistencies in spectroscopic data for substituted dioxolanes?

Methodological Answer:

  • Multivariate Analysis: Apply PCA or PLS regression to NMR/IR datasets. For example, recommends ANOVA to validate batch-to-batch reproducibility .
  • Error Propagation Models: Quantify instrument noise and sample prep variability using Monte Carlo simulations.

Key Recommendations for Researchers

  • Cross-Validation: Combine experimental and computational data (e.g., DFT + GC-MS) to mitigate contradictions .
  • Ethical Compliance: Adhere to ECHA guidelines for handling reactive intermediates .

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